4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)-
Overview
Description
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- is a heterocyclic organic compound It features a pyridinone core with various substituents, including an aminomethyl group, two methyl groups, and a phenylmethoxy group
Mechanism of Action
Target of Action
Compounds with similar structures are known to interact with various biological targets, which can influence cellular processes .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the suzuki–miyaura coupling and the conversion of the boron moiety into a broad range of functional groups .
Pharmacokinetics
Similar compounds are known to undergo protodeboronation, a process that can influence their bioavailability .
Result of Action
Similar compounds are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that environmental factors can influence the stability and reactivity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethyl-3-(phenylmethoxy)pyridine with formaldehyde and ammonia, followed by cyclization to form the desired pyridinone structure. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridinone to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions may require a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of the pyridinone.
Reduction: Dihydropyridine derivatives.
Substitution: Substituted pyridinone derivatives with different functional groups.
Scientific Research Applications
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(methoxy)-: Lacks the phenyl group, which may affect its binding affinity and biological activity.
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(ethoxy)-: Contains an ethoxy group instead of a phenylmethoxy group, potentially altering its chemical reactivity and solubility.
Uniqueness
4(1H)-Pyridinone, 2-(aminomethyl)-1,6-dimethyl-3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which can enhance its interactions with biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(aminomethyl)-1,6-dimethyl-3-phenylmethoxypyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-8-14(18)15(13(9-16)17(11)2)19-10-12-6-4-3-5-7-12/h3-8H,9-10,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDKTOKVJMCHGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CN)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401792-02-7 | |
Record name | 2-(aminomethyl)-3-(benzyloxy)-1,6-dimethyl-1,4-dihydropyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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